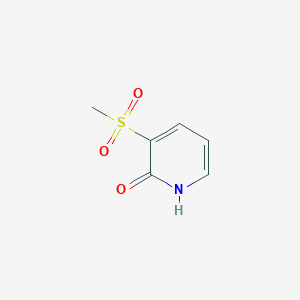

3-(Methylsulfonyl)pyridin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-11(9,10)5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDLBVQJQLSNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292664 | |

| Record name | 3-(Methylsulfonyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254730-41-0 | |

| Record name | 3-(Methylsulfonyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254730-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylsulfonyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methylsulfonyl Pyridin 2 1h One and Analogues

Functional Group Interconversions and Strategic Derivatization

Nucleophilic and Electrophilic Substitution Reactions on Related Pyridine (B92270) Scaffolds

The functionalization of pyridine rings through substitution reactions is a cornerstone of synthesizing complex derivatives. Both nucleophilic and electrophilic substitution pathways are employed, with the regioselectivity being a key challenge.

Pyridine is an electron-deficient ring, making it susceptible to nucleophilic attack, particularly at the ortho and para positions. nih.govquimicaorganica.org However, direct nucleophilic substitution on an unsubstituted pyridine ring is generally slow. The presence of leaving groups at the 2- and 4-positions facilitates these reactions, which proceed through an addition-elimination mechanism. quimicaorganica.org For instance, pyridines with suitable leaving groups can react with various nucleophiles to yield substituted products. quimicaorganica.org The inherent electron-deficient nature of the pyridine ring can also be leveraged to hold a negative charge during nucleophilic aromatic substitution, even without a catalyst. wikipedia.org

Conversely, electrophilic aromatic substitution on pyridine is significantly slower than on benzene (B151609) due to the deactivating effect of the nitrogen atom. wikipedia.orgquora.com The reaction is most likely to occur at the 3-position, as this avoids the formation of an unstable intermediate with a positive charge on the nitrogen atom. quora.com However, these reactions often require harsh conditions and can result in low yields. nih.gov To overcome this, pyridine N-oxides are often used. The oxygen atom increases the electron density of the ring, making it more reactive towards electrophiles and directing the substitution to the 4-position. The N-oxide can then be reduced to the desired substituted pyridine. wikipedia.org

A recent strategy to achieve meta-selective functionalization involves the temporary dearomatization of the pyridine ring. This creates an electron-rich intermediate that is more reactive towards electrophiles at the β-position (C3). nih.gov Another approach involves the use of borane (B79455) adducts, such as those with B3H7, which can facilitate nucleophilic substitution reactions on pyridine derivatives under mild conditions. nih.gov

Catalytic Systems and Reaction Conditions Optimization

The efficiency and selectivity of synthetic routes towards 3-(methylsulfonyl)pyridin-2(1H)-one and its analogues are heavily influenced by the choice of catalytic systems and reaction conditions.

Role of Transition Metal Catalysts (e.g., Palladium) in Targeted Transformations

Palladium catalysts are extensively used in cross-coupling reactions to form C-C and C-N bonds, which are crucial for building the complex scaffolds of pyridinone analogues. mdpi.comresearchgate.net For instance, the Suzuki-Miyaura coupling, a palladium-catalyzed reaction, has been employed in the synthesis of 3,5-disubstituted pyridin-2(1H)-ones. nih.gov Palladium catalysts also facilitate cascade reactions, enabling the construction of various heterocyclic structures, including lactams and lactones, through C(sp3)–H functionalization. mdpi.com

The choice of ligand is critical in palladium-catalyzed reactions. For example, the use of specific phosphine (B1218219) ligands can influence the outcome of the reaction. researchgate.net In some cases, palladium catalysis can lead to unexpected side reactions, such as the hydrolysis of imine linkages, where the pyridine nitrogen plays a crucial role. mdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions in Pyridine Analogue Synthesis

| Reaction Type | Catalyst/Ligand | Substrates | Product | Reference |

| Suzuki-Miyaura Coupling | Pd catalyst | O-benzylated pyridine and indole-4-boronic acid pinacol (B44631) ester | 3-(indol-4-yl)-substituted pyridine | nih.gov |

| Cascade β-C(sp3)–H Olefination and Annulation | Pd(II) | N-aryl alkylamides and benzyl (B1604629) acrylate | γ-lactam derivatives | mdpi.com |

| Multicomponent Synthesis | Pd catalyst / JOHNPHOS | Imines and acid chlorides | 2-imidazolines | nih.gov |

| Cross-Coupling | Pd catalyst | 2'-Bromoacetophenone and aliphatic primary amines | 3-methyleneisoindolin-1-ones | researchgate.net |

Exploration of Organocatalysis and Non-Metallic Reagent Systems

Organocatalysis has emerged as a powerful, environmentally friendly alternative to metal-based catalysis for the synthesis of organic compounds. uva.es In the context of pyridine synthesis, organocatalysts can promote reactions with high chemo-selectivity and functional group tolerance. For example, a combination of iodine and triethylamine (B128534) can trigger an oxime-based synthesis of 2-aryl-substituted pyridines through a radical pathway. organic-chemistry.org

DABCO, an organic base, has been used to catalyze the domino reaction of 5-membered cyclic sulfamidate imines with Morita-Baylis-Hillman acetates to produce highly functionalized pyridines. organic-chemistry.org Furthermore, photochemical organocatalytic methods have been developed for the functionalization of pyridines, utilizing pyridinyl radicals generated from the single-electron reduction of pyridinium (B92312) ions. acs.org

Impact of Solvent Systems and Temperature Profiles on Reaction Efficiency and Selectivity

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the efficiency and selectivity of a reaction. espublisher.com In the synthesis of pyridine derivatives, different solvent systems can affect the solubility of reactants and intermediates, as well as the reaction pathway. For example, in the nucleophilic substitution of pentafluoropyridine (B1199360) with hydroxybenzaldehydes, the reaction conditions, including the solvent, play a decisive role in determining the selectivity of the reaction. rsc.org

Temperature also has a profound impact. For instance, in the synthesis of 3-(piperidin-1-yl)pyridine (B1279845) from 3-methoxypyridine, increasing the temperature can improve the reaction yield. ntu.edu.sg Similarly, in the synthesis of poly(3-hexylthiophene-2,5-diyl):tin sulphide nanocomposites, the reaction temperature was found to greatly influence the shape, size, and distribution of the nanostructures. espublisher.com

Table 2: Influence of Reaction Conditions on Pyridine Synthesis

| Reaction | Solvent | Temperature | Outcome | Reference |

| Nucleophilic amination of 3-methoxypyridine | THF | 60 °C | 88% yield of 3-(piperidin-1-yl)pyridine | ntu.edu.sg |

| Nucleophilic substitution of pentafluoropyridine | Varies | Mild vs. Harsh | Site-selective substitution at C-4 vs. C-2/C-6 | rsc.org |

| Synthesis of P3HT:SnS nanocomposites | Dichlorobenzene-Dimethyl sulfoxide | 25-100 °C | Varied morphology and distribution of nanostructures | espublisher.com |

| Grignard addition to pyridine N-oxides | THF | Room Temperature | Good yields of 2-substituted pyridines | organic-chemistry.org |

3 Methylsulfonyl Pyridin 2 1h One As a Key Synthetic Building Block

Utility in the Synthesis of Diverse Heterocyclic Compound Libraries

The 3-(methylsulfonyl)pyridin-2(1H)-one scaffold is a valuable starting point for generating diverse libraries of heterocyclic compounds, a cornerstone of medicinal chemistry and drug discovery. The pyridinone ring itself is a privileged structure found in numerous marketed drugs. nih.gov The functional handles on this compound—the lactam nitrogen, the enolizable oxygen, and the carbon positions on the ring—allow for systematic structural modifications.

Research on related pyridin-2(1H)-one systems demonstrates the feasibility of creating extensive compound libraries. For instance, diversely substituted 3,5-disubstituted pyridin-2(1H)-ones have been synthesized to explore structure-activity relationships (SAR) for analgesic properties. nih.gov These syntheses often involve foundational reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination on halogenated pyridinone precursors. nih.govnih.gov The methylsulfonyl group in this compound can act as a versatile substituent, influencing the electronic properties of the ring or serving as a leaving group for nucleophilic aromatic substitution reactions, enabling the introduction of various functionalities to build a library.

A general approach to diversification using a pyridinone core is outlined in the table below, based on established synthetic methodologies for this class of compounds.

Table 1: Representative Reactions for Pyridinone Library Synthesis

| Reaction Type | Reagents & Conditions | Resulting Functionality | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Introduces diversity at the N1-position of the ring. | nih.gov |

| O-Alkylation | Alkyl halide, Silver Carbonate (Ag₂CO₃) | Forms 2-alkoxypyridine derivatives. | nih.gov |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst | C-C bond formation to introduce aryl groups on the ring. | nih.gov |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | C-N bond formation to introduce amino groups. | nih.gov |

By applying these and other modern synthetic methods to the this compound core, chemists can systematically generate libraries of novel heterocyclic compounds for screening in various biological assays.

Strategic Role in the Construction of Complex Organic Molecular Architectures

The pyridinone nucleus is a key component in many complex and biologically active molecules. The unique combination of a planar aromatic system with sp3-hybridized substituents makes it an attractive scaffold for targeting protein-protein interactions and enzyme active sites. This compound serves as a strategic starting point for synthesizing such complex architectures due to its inherent functionality.

For example, the core of the respiratory syncytial virus (RSV) fusion inhibitor, JNJ-53718678, features a complex imidazo[4,5-c]pyridin-2-one system. nih.gov The synthesis of such fused heterocyclic systems often relies on pre-functionalized pyridinone intermediates. The methylsulfonyl group on the starting block can direct cyclization reactions or be used to install other necessary functional groups required for building the final complex structure.

Furthermore, substituted pyridines are central to the structure of many pharmaceuticals, including proton pump inhibitors like Rabeprazole and Dexlansoprazole. wikipedia.orgwikipedia.org The synthesis of these drugs involves the multi-step assembly of a substituted pyridine (B92270) ring linked to a benzimidazole (B57391) moiety. The synthetic pathway for Rabeprazole, for instance, starts from a substituted pyridine N-oxide and involves several transformations of the pyridine core. wikipedia.org A building block like this compound could provide a more direct entry into similarly complex structures, with the sulfonyl group serving as a handle for constructing side chains or other ring systems.

The strategic importance of this building block is highlighted in its potential application in synthesizing advanced intermediates for targeted therapies. The compound 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a known key intermediate in the synthesis of the selective COX-2 inhibitor Etoricoxib. This demonstrates the value of combining pyridine and methylsulfonylphenyl moieties in a single molecule to construct complex drug targets.

Intermediacy in Convergent and Linear Multi-Step Organic Transformations

This compound is well-suited for use as an intermediate in both linear and convergent multi-step synthetic sequences. In a linear synthesis , the molecule can be sequentially modified at its various reactive sites. For example, the synthesis of novel anticancer agents based on (E)-2-((styrylsulfonyl)methyl)pyridine involved a multi-step sequence where a methylsulfonylpyridine was a key intermediate. nih.gov

In convergent synthesis , the pre-functionalized this compound can be prepared separately and then coupled with another complex fragment in a later step. This approach is highly efficient for building complex molecules. The synthesis of pyrazolo[3,4-b]pyridines, for example, often involves the condensation of a pre-formed pyrazole (B372694) ring with a 1,3-dicarbonyl equivalent to construct the pyridine portion of the molecule. mdpi.com The this compound scaffold could be elaborated into a key fragment for such a convergent coupling strategy.

The table below illustrates a hypothetical two-step sequence demonstrating the role of a related pyridinone as an intermediate.

Table 2: Example of a Multi-step Synthesis Involving a Pyridinone Intermediate

| Step | Starting Material | Reagents | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | 2-Benzyloxy-3-bromo-5-nitropyridine | Indole-4-boronic acid pinacol (B44631) ester, Pd(dppf)Cl₂, K₂CO₃ | 4-(2-(Benzyloxy)-5-nitropyridin-3-yl)-1H-indole | Suzuki-Miyaura coupling to build complexity. | nih.gov |

This example shows how a functionalized pyridine can be carried through multiple steps, acting as a stable intermediate that is transformed into the final pyridinone core at a late stage.

Exploration of Reaction Pathways and Molecular Diversification Enabled by the Core Structure

The this compound structure is rich in chemical handles that allow for extensive molecular diversification. The reactivity of the core enables a wide range of transformations, leading to novel derivatives with potentially unique biological activities.

Key Reaction Pathways for Diversification:

Reactions at the Sulfonyl Group: The methylsulfonyl group is a strong electron-withdrawing group, activating the pyridine ring for certain reactions. It can also be the target of chemical modification. For instance, in related aryl picolyl sulfones, the sulfone moiety can participate in modified Julia-type olefinations. acs.org It can also serve as a leaving group in nucleophilic aromatic substitution reactions, allowing for its replacement with a variety of nucleophiles (amines, alkoxides, thiols), thereby creating a diverse set of analogues from a single intermediate.

N-Substitution of the Pyridinone Ring: The nitrogen atom of the pyridinone ring is readily alkylated or arylated under basic conditions, a common strategy for probing SAR and modifying the physicochemical properties of the molecule, such as solubility and metabolic stability. nih.gov

C-H Functionalization and Cross-Coupling: The pyridine ring itself is a substrate for various modern C-H activation and cross-coupling reactions. While the methylsulfonyl group provides one point of attachment, other positions on the ring can be functionalized. For instance, methods for the direct C-sulfonylation of 4-alkylpyridines proceed through alkylidene dihydropyridine (B1217469) intermediates, showcasing the versatile reactivity of the pyridine core. acs.orgnsf.gov

Ring Transformation and Annulation: The pyridinone core can be used to construct fused heterocyclic systems. For example, the Gould-Jacobs reaction, which is used to synthesize 1H-pyrazolo[3,4-b]pyridines, involves the reaction of an aminopyrazole with a malonate derivative, followed by cyclization to form the pyridine ring. mdpi.com A functionalized pyridinone like this compound could be a precursor to intermediates needed for such annulation strategies.

The combination of these reaction pathways allows for a high degree of molecular diversification, starting from a single, well-defined building block. This makes this compound a powerful tool in the hands of synthetic and medicinal chemists for the exploration of new chemical space.

Q & A

Q. What are the common synthetic routes for 3-(methylsulfonyl)pyridin-2(1H)-one, and how do reaction conditions influence yield?

The synthesis typically involves functionalization of the pyridinone core via sulfonylation. A two-step approach is often employed:

Sulfonylation : Reacting pyridin-2(1H)-one with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Purification : Chromatography or recrystallization to isolate the product.

Yield optimization requires precise control of stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and temperature (0–5°C to minimize side reactions). Low yields (<50%) may result from competing N-sulfonylation or hydrolysis of the methylsulfonyl group under acidic conditions .

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?

- NMR : NMR confirms the pyridinone ring structure (δ 6.5–7.5 ppm for aromatic protons) and methylsulfonyl group (δ 3.0–3.3 ppm for CH). NMR identifies carbonyl (δ 160–165 ppm) and sulfonyl (δ 40–45 ppm for CH, δ 110–115 ppm for SO) groups.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHNOS: 173.02 g/mol).

- Computational : DFT calculations (B3LYP/6-311+G(d,p)) predict vibrational frequencies (IR) and verify electronic properties (e.g., HOMO-LUMO gap) .

Q. What are the primary biochemical targets of pyridin-2(1H)-one derivatives, and how does the methylsulfonyl group modulate activity?

Pyridin-2(1H)-one derivatives often target enzymes (e.g., kinases, DPP-4) or receptors (e.g., GPCRs). The methylsulfonyl group enhances:

- Electron-withdrawing effects : Stabilizes the enol tautomer, improving binding to catalytic sites (e.g., DPP-4 inhibition via H-bonding with Arg125) .

- Metabolic stability : Reduces oxidative degradation compared to methyl or hydroxyl substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies (e.g., variable IC values in kinase assays) may arise from:

- Assay conditions : Buffer pH (e.g., Tris vs. HEPES) affects protonation states of the pyridinone ring.

- Cellular context : Off-target effects in cell-based vs. recombinant enzyme assays.

Methodological approach : - Validate activity using orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays).

- Perform molecular dynamics simulations to assess target-ligand stability under varying conditions .

Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the N-1 position to improve permeability, followed by enzymatic cleavage in vivo.

- Structural analogs : Replace methylsulfonyl with polar groups (e.g., sulfonamide) while retaining electron-withdrawing effects .

Q. How does the methylsulfonyl group influence structure-activity relationships (SAR) in pyridin-2(1H)-one-based inhibitors?

Comparative SAR studies show:

- Positional effects : Substitution at C-3 (vs. C-5) increases steric complementarity with hydrophobic enzyme pockets (e.g., HIV-1 reverse transcriptase) .

- Electronic effects : Methylsulfonyl at C-3 enhances charge-transfer interactions with catalytic residues (e.g., Tyr188 in COX-2), improving potency over methyl or halide substituents.

- Synergistic modifications : Combining C-3 methylsulfonyl with C-6 fluorine boosts metabolic stability and target selectivity .

Q. What experimental designs are critical for assessing the compound’s potential off-target effects in neurological models?

- In vitro : Screen against panels of GPCRs, ion channels, and transporters (e.g., CEREP panel).

- In vivo : Use transgenic animal models (e.g., APP/PS1 for Alzheimer’s) to evaluate neuroinflammatory markers (e.g., TNF-α, IL-6) and behavioral endpoints.

- Mechanistic studies : RNA-seq or phosphoproteomics to identify unintended signaling pathway modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.